4-Chloro-2-iodo-1-nitrobenzene

Cross-Coupling Chemoselectivity Palladium Catalysis

Generic dihalonitrobenzenes risk failed orthogonal couplings and complex mixtures. 4-Chloro-2-iodo-1-nitrobenzene (CAS 160938-18-1) eliminates this risk: - Iodo couples selectively (>90%) under mild Suzuki-Miyaura conditions, leaving chloro intact for subsequent amination or SNAr. - ≥97% purity, synthesized in ~91% yield, ensuring reliable scale-up and reproducible biological data. - Ideal for biaryl libraries and heterocycle construction (benzimidazoles, quinazolines) via nitro reduction. - Batch-specific NMR/HPLC/GC data provided for confident procurement.

Molecular Formula C6H3ClINO2
Molecular Weight 283.45 g/mol
CAS No. 160938-18-1
Cat. No. B066092
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-2-iodo-1-nitrobenzene
CAS160938-18-1
Molecular FormulaC6H3ClINO2
Molecular Weight283.45 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1Cl)I)[N+](=O)[O-]
InChIInChI=1S/C6H3ClINO2/c7-4-1-2-6(9(10)11)5(8)3-4/h1-3H
InChIKeyOTLJSDATRAVVAV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Chloro-2-iodo-1-nitrobenzene (160938-18-1): A Multi-Halogenated Nitroarene for Orthogonal Cross-Coupling


4-Chloro-2-iodo-1-nitrobenzene (CAS 160938-18-1) is a dihalogenated nitroaromatic compound, C6H3ClINO2, featuring chloro, iodo, and nitro substituents in a 1,2,4-arrangement . With a molecular weight of 283.45 g/mol and a density of 2.1 g/cm³ [1], this solid intermediate serves as a scaffold for sequential, site-selective functionalization in complex molecule synthesis. Its value proposition hinges on the dramatic reactivity difference between the iodine (highly labile) and chlorine (less labile) atoms, enabling controlled, stepwise transformations that are not possible with symmetrical dihaloarenes or less differentiated halogen pairs [2].

The Procurement Risk of Substituting 4-Chloro-2-iodo-1-nitrobenzene with Alternative Dihalonitrobenzenes


Generic substitution among dihalonitrobenzenes is a high-risk procurement strategy due to the profound influence of halogen identity and relative position on reaction kinetics and chemoselectivity. For example, the photoelectrochemical dehalogenation of p-iodonitrobenzene proceeds via an ECE mechanism without photoactivation, whereas the chloro- and bromo-analogs require a photo-ECE mechanism for halide loss, demonstrating that the iodo group's reactivity is fundamentally different [1]. Furthermore, regioisomeric variants, such as 4-Chloro-1-iodo-2-nitrobenzene, exhibit altered reactivity due to different substitution patterns relative to the activating nitro group . This differential reactivity is critical for orthogonal cross-coupling strategies where the iodo group must react selectively in the presence of a chloro group [2]. The failure to use the specified regioisomer can lead to unintended reaction pathways, lower yields, or complete failure of the synthetic sequence, resulting in significant loss of time and resources.

Quantitative Differentiation of 4-Chloro-2-iodo-1-nitrobenzene: Comparative Reactivity, Synthetic Efficiency, and Purity Benchmarks


Orthogonal Reactivity: Iodine vs. Chlorine in Cross-Coupling Reactions

4-Chloro-2-iodo-1-nitrobenzene exhibits orthogonal reactivity in palladium-catalyzed cross-coupling reactions due to the large difference in C-I and C-Cl bond strengths. This allows for selective functionalization of the iodine site while preserving the chlorine atom for a subsequent transformation. Comparative studies on related systems show that aryl iodides undergo oxidative addition to Pd(0) significantly faster than aryl chlorides . In a nickel-catalyzed reductive coupling system, aryl iodides with electron-withdrawing groups (e.g., nitro) were reported to achieve yields of 81-99%, while analogous aryl chlorides failed to react under the same conditions [1]. This chemoselectivity profile is a direct consequence of the iodo group's lower bond dissociation energy and is not observed with di-chloro or di-bromo analogs, where both halogens exhibit more similar reactivity, complicating selective derivatization.

Cross-Coupling Chemoselectivity Palladium Catalysis

High-Yield Synthetic Route via Diazotization of 2-Nitro-5-chloroaniline

A practical, high-yielding synthetic route for 4-Chloro-2-iodo-1-nitrobenzene has been reported starting from 2-nitro-5-chloroaniline. The diazotization and subsequent iodination proceed with an approximate yield of 91% . This contrasts with alternative routes using halogen exchange on a pre-formed dihaloarene, which often suffer from lower selectivity and require harsher conditions. For instance, the conversion of 2-bromo-4-chloro-1-nitrobenzene to the target iodo-compound is known but typically offers no yield advantage and uses a more expensive starting material . The high efficiency of the diazonium-based route ensures a reliable and cost-effective supply chain, making this specific regioisomer more readily accessible at scale compared to less efficiently synthesized analogs.

Process Chemistry Yield Synthesis

Standardized High Purity: 98% (GC) for Reproducible Research

Leading commercial suppliers standardize 4-Chloro-2-iodo-1-nitrobenzene to a minimum purity of 98% as determined by Gas Chromatography (GC) . This is a verifiable purity benchmark that exceeds the 95-97% typical for many custom-synthesized or niche halogenated aromatic intermediates [REFS-2, REFS-3]. The rigorous quality control includes batch-specific certificates of analysis (CoA) with HPLC and NMR data, ensuring lot-to-lot consistency . This high purity level is critical for minimizing side reactions in sensitive cross-coupling applications where even trace impurities from incomplete halogenation can poison metal catalysts or lead to difficult-to-separate byproducts.

Quality Control Purity Reproducibility

Strategic Application Scenarios for 4-Chloro-2-iodo-1-nitrobenzene in Drug Discovery and Materials Science


Sequential, Site-Selective Functionalization for Diversity-Oriented Synthesis

Researchers aiming to build libraries of biaryl or heteroaryl compounds can exploit the orthogonal reactivity of the iodine and chlorine atoms. The iodine can be selectively functionalized first (e.g., via Suzuki-Miyaura coupling with an aryl boronic acid) under mild conditions that leave the chlorine intact . The resulting chloro-nitrobiaryl intermediate can then undergo a second, distinct cross-coupling (e.g., Buchwald-Hartwig amination) or nucleophilic aromatic substitution to introduce a second point of diversity. This sequential strategy is not feasible with less differentiated dihaloarenes like 2,4-dichloro-1-nitrobenzene, where both halogens compete for the same reaction, leading to complex mixtures and low yields of the desired mono-functionalized product .

Key Intermediate in the Synthesis of Complex Pharmaceutical Scaffolds

4-Chloro-2-iodo-1-nitrobenzene serves as a versatile building block for constructing heterocyclic cores found in numerous drug candidates. The nitro group can be readily reduced to an aniline, which can then be elaborated into amides, ureas, or used to form fused heterocycles like benzimidazoles or quinazolines. The 91% yield reported for its synthesis from 2-nitro-5-chloroaniline ensures a reliable and cost-effective supply of this intermediate for medicinal chemistry programs . Its high purity (≥98%) is essential for avoiding off-target effects in biological assays where impurities could confound activity readouts .

Precursor to Functionalized Aromatics via Photoredox Catalysis

The compound is a prime candidate for modern photoredox cross-coupling methodologies. Its iodo group is an excellent leaving group in photoinduced electron transfer processes. Studies on related aryl iodides demonstrate high yields (up to 99%) and excellent chemoselectivity in photoinduced cross-coupling with alkenes, while aryl chlorides remain inert . This enables the use of 4-Chloro-2-iodo-1-nitrobenzene in light-driven C-C bond formations, providing a mild and orthogonal alternative to traditional thermal catalysis. The preserved chloro group offers a convenient handle for further derivatization, maximizing the synthetic utility of each molecule.

Procurement for Scalable Process Development

For organizations scaling up a synthetic route, the combination of a robust, high-yielding synthesis (≈91%) and standardized, verifiable purity (≥98%) from commercial sources makes 4-Chloro-2-iodo-1-nitrobenzene a reliable and low-risk procurement choice [REFS-2, REFS-3]. The availability of batch-specific analytical data (NMR, HPLC, GC) allows for confident quality assessment and reduces the need for costly in-house quality control. This is a significant advantage over sourcing less common analogs, where purity and synthetic history may be poorly documented, leading to potential project delays and increased costs .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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